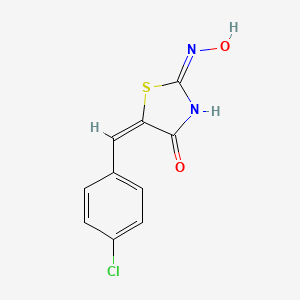methanone](/img/structure/B5964880.png)
[1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone, also known as HPPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HPPM belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone is not fully understood. However, it has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE activity may contribute to the potential therapeutic effects of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone in neurodegenerative diseases.
Biochemical and Physiological Effects:
[1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has also been shown to reduce tumor growth in animal models of cancer. In addition, [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
[1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone also exhibits a range of biochemical and physiological effects, making it a versatile compound for use in various experimental models. However, the exact mechanism of action of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone. One area of research is to further elucidate the mechanism of action of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone. This may involve studying the effects of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone on specific cellular pathways and identifying potential targets for therapeutic intervention. Another area of research is to investigate the potential therapeutic applications of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone in various disease models. This may involve studying the effects of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone in animal models of cardiovascular disease, neurodegenerative diseases, and cancer. Finally, further optimization of the synthesis method for [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone may lead to improvements in yield and purity, making it a more attractive compound for use in experimental settings.
合成法
The synthesis of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with piperidine and 2-hydroxybenzyl bromide in the presence of a base. The resulting product is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride to yield [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone. The synthesis of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been optimized to improve the yield and purity of the final product.
科学的研究の応用
[1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been studied for its potential as a therapeutic agent for cardiovascular diseases.
特性
IUPAC Name |
[1-[(2-hydroxyphenyl)methyl]piperidin-3-yl]-(4-methoxy-3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-15-11-19(12-16(2)22(15)26-3)21(25)18-8-6-10-23(14-18)13-17-7-4-5-9-20(17)24/h4-5,7,9,11-12,18,24H,6,8,10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUJRDAYYBTVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide](/img/structure/B5964802.png)
![[1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5964804.png)
![2-[1-(sec-butylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5964814.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5964822.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5964840.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5964862.png)
![1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5964872.png)
![1-tert-butyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5964882.png)
![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-pyridinecarboxamide](/img/structure/B5964887.png)
![1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine](/img/structure/B5964888.png)